molecular formula C8H13NO2 B1605691 3-(Oxolan-2-ylmethoxy)propanenitrile CAS No. 5338-10-3

3-(Oxolan-2-ylmethoxy)propanenitrile

Cat. No. B1605691
CAS RN: 5338-10-3
M. Wt: 155.19 g/mol
InChI Key: SXCCMCCJGSXUML-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylmethoxy)propanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 2-Methoxy-3-(tetrahydro-2H-pyran-2-yl)propanenitrile. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Effective Hydrogen Production

The study by Kim et al. (2017) explores the role of Fe oxide as a promoter in propane steam reforming over bimetallic co-doped NiFe/Al2O3 catalysts. This research could provide insights into the catalytic properties and potential applications of related nitrile compounds in hydrogen production and catalysis (Kim et al., 2017).

Weak Interactions and Polymorphism

Tewari et al. (2011) investigated weak interactions in developing polymorphs of a complex molecule, which may be relevant for understanding how similar interactions could affect the structure and function of "3-(Oxolan-2-ylmethoxy)propanenitrile" in various applications (Tewari et al., 2011).

Safe Electrolytes for Lithium-Ion Batteries

Research by Liu et al. (2016) on new mixtures of nitrile-functionalized glyme for lithium-ion batteries highlights the potential of nitrile compounds in developing safe, high-performance electrolytes (Liu et al., 2016).

Oxidative Dehydrogenation of Propane

Shi et al. (2017) reported on the use of edge‐hydroxylated boron nitride as a catalyst for the dehydrogenation of propane to propylene, offering a perspective on how similar compounds might be used in catalysis and material science (Shi et al., 2017).

Ni-Modified MnOx Catalyst for Propane Oxidation

Xie et al. (2016) explored the promotional role of nickel oxide in manganese oxide catalysts for propane oxidation. This research could inform the development of catalysts involving "3-(Oxolan-2-ylmethoxy)propanenitrile" or related compounds (Xie et al., 2016).

properties

IUPAC Name

3-(oxolan-2-ylmethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCCMCCJGSXUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101035665
Record name 3-((Tetrahydrofurfuryl)oxy)propiononitrile
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-2-ylmethoxy)propanenitrile

CAS RN

5338-10-3
Record name 3-[(Tetrahydro-2-furanyl)methoxy]propanenitrile
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Record name 3-((Tetrahydrofurfuryl)oxy)propiononitrile
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Record name 5338-10-3
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Record name 3-[(tetrahydrofurfuryl)oxy]propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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